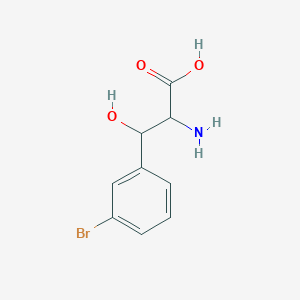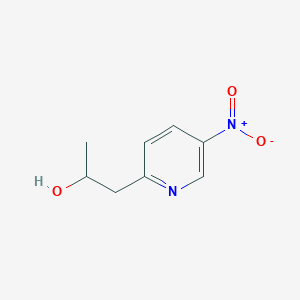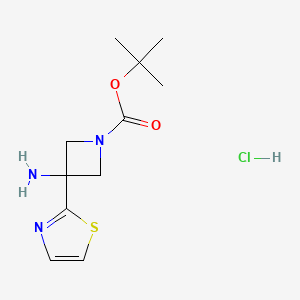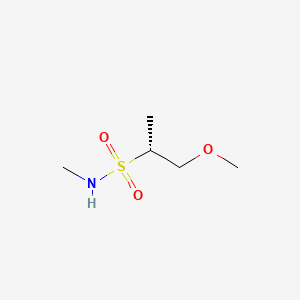
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride is a chemical compound with a molecular weight of 259.70 g/mol. It is a benzonitrile derivative known for its versatility in organic synthesis, pharmaceutical development, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride can be achieved through various methods. One efficient method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI)-mediated oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides . This method offers moderate to excellent yields up to 98% and employs mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often involves the dehydration of sulfonic acids using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and thionyl chloride (SOCl2) . These methods are widely used due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and organic synthesis .
Scientific Research Applications
3-(4-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets and pathways, depending on their specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Cyanophenoxy)propane-1-sulfonyl chloride include other sulfonyl chlorides such as:
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Uniqueness
What sets this compound apart is its unique benzonitrile structure, which imparts specific reactivity and properties that are valuable in various applications .
Properties
Molecular Formula |
C10H10ClNO3S |
|---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
3-(4-cyanophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(13,14)7-1-6-15-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7H2 |
InChI Key |
LDDHKLNQWGORDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


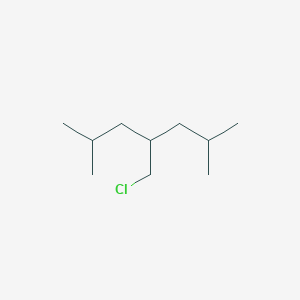



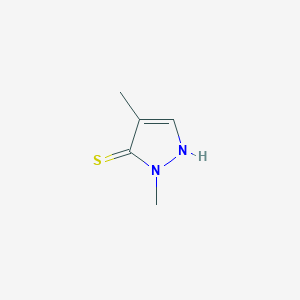
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)


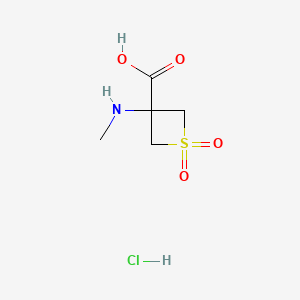
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
